Cas no 20249-89-2 (1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-)

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- structure
20249-89-2 structure
Product Name:1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
CAS-Nr.:20249-89-2
MF:C30H47NO4
MW:485.698489427567
CID:285015
Update Time:2024-03-01

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-
    • 1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4a
    • 1-Propanone,1-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-3-[octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-,[3aR-[3aa,4a,4ab,5b,8a,8ab(1S*,2R*,5R*),8ba,9S*,10S*]]-
    • Daphnan-23-one,23-(2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl)-16-hydroxy-, [16b,23(1S,2R,5R)]-
    • Daphnimacropine(8CI)
    • 1-Propanone, 1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]-
    • Inchi: 1S/C30H47NO4/c1-18(2)19-8-13-27(4)20-9-15-29-12-6-7-21(29)30(27,24(19)31(29)25(20)33)16-10-22(32)26(3)17-34-28(5)14-11-23(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3/t19-,20+,21+,23+,24-,25-,26+,27-,28-,29+,30-/m1/s1
    • InChI-Schlüssel: AEXQLUFWLSLZKN-IDIINYKRSA-N
    • Lächelt: [C@@]12([C@H]3CC[C@]45N([C@@H]3O)[C@H]([C@@H](C(C)C)CC1)[C@]2([C@H]4CCC5)CCC([C@]1([C@H]2O[C@](C)(CC2)OC1)C)=O)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 35
  • XLogP3: 5.109

1-Propanone,1-[(1S,2R,5R)-2,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-yl]-3-[(3aR,4S,4aS,5R,6S,8aR,8bS,9S,10S)-octahydro-9-hydroxy-8-methyl-5-(1-methylethyl)-4,8,3a-[1,2,4]butanetriylcyclopent[b]indol-8a(4aH)-yl]- Verwandte Literatur

Empfohlene Lieferanten
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen